molecular formula C9H14BNO5S B2711408 [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid CAS No. 1032825-28-7

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid

Número de catálogo: B2711408
Número CAS: 1032825-28-7
Peso molecular: 259.08
Clave InChI: PNNBBUKGGKVDKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group and a methoxyethylamine group. The combination of these functional groups imparts distinct reactivity and versatility to the compound.

Métodos De Preparación

The synthesis of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-aminophenylboronic acid with methoxyethylamine in the presence of a sulfonyl chloride reagent.

    Introduction of the boronic acid group: The boronic acid functionality can be introduced through a reaction with boronic acid derivatives or by direct borylation of the phenyl ring.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Análisis De Reacciones Químicas

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form boronic alcohols or boronic ethers using reducing agents such as sodium borohydride.

    Coupling reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes. The compound 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has shown potential as an inhibitor of hormone-sensitive lipase, which is crucial in lipid metabolism. This inhibition can be beneficial in treating metabolic disorders such as obesity, insulin resistance, and diabetes types 1 and 2 by modulating plasma levels of free fatty acids and improving glucose tolerance .

1.2 Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are promising in cancer therapy. The sulfonamide moiety in 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid enhances its binding affinity to the proteasome, potentially leading to the development of novel anticancer agents .

Synthetic Applications

2.1 Asymmetric Synthesis

The compound has been employed in palladium-catalyzed asymmetric three-component reactions to synthesize α-arylglycine derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals due to their biological activity. The reaction conditions have been optimized to yield high enantioselectivity, making this approach highly effective for producing chiral compounds .

2.2 Multicomponent Reactions

In synthetic organic chemistry, 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has been utilized in multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single reaction step. This method is advantageous for synthesizing complex molecules efficiently .

Case Studies

3.1 Treatment of Metabolic Disorders

A study demonstrated the efficacy of boronic acids, including 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid, in treating conditions like metabolic syndrome and dyslipidemia. Patients treated with these compounds showed significant improvements in lipid profiles and insulin sensitivity after several weeks of administration .

3.2 Development of Anticancer Agents

In a recent investigation, researchers synthesized a series of boronic acid derivatives based on the structure of 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid, evaluating their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, warranting further exploration as potential anticancer therapeutics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Enzyme InhibitionInhibits hormone-sensitive lipase; potential for metabolic disorder treatment
Anticancer ActivityActs as a proteasome inhibitor; potential anticancer agent
Asymmetric SynthesisUsed in palladium-catalyzed reactions for α-arylglycine synthesis
Multicomponent ReactionsFacilitates efficient synthesis of complex molecules

Mecanismo De Acción

The mechanism of action of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The sulfonamide group can enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its overall activity.

Comparación Con Compuestos Similares

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Lacks the sulfonamide and methoxyethylamine groups, resulting in different reactivity and applications.

    4-Sulfonamidophenylboronic acid: Contains a sulfonamide group but lacks the methoxyethylamine group, leading to variations in its chemical behavior and biological activity.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the sulfonamide and methoxyethylamine groups, affecting its overall properties and uses.

Actividad Biológica

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid (CAS: 1032825-28-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄BNO₅S. The presence of the boronic acid group is significant for its interactions with biological targets, particularly in enzyme inhibition and modulation of cellular pathways.

Anticancer Activity

Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway .

Case Study:
A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines. In vitro assays showed that compounds similar to this compound could induce cell death in HeLa and A549 cancer cells without significant toxicity to normal cells .

Enzyme Inhibition

Boronic acids are known to act as inhibitors for various enzymes, including serine hydrolases such as fatty acid amide hydrolase (FAAH). The mechanism involves the formation of a covalent bond between the boron atom and the active site residues of the enzyme. This interaction can lead to prolonged inhibition of enzyme activity, which is beneficial in therapeutic contexts like pain management and inflammation control .

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
Phenylboronic AcidFAAH0.5
This compoundFAAHTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to bortezomib, it may disrupt protein degradation pathways.
  • Enzyme Targeting : Its structure allows it to selectively bind to specific enzymes involved in metabolism and signaling pathways.
  • Cellular Uptake : The methoxyethyl group may enhance solubility and cellular uptake, increasing bioavailability.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications in its structure:

  • Sulfonamide Group : Enhances water solubility and interaction with biological targets.
  • Boronic Acid Moiety : Critical for enzyme binding; modifications can alter binding affinity and selectivity.
  • Alkyl Substituents : Variations in the alkyl chain length or branching can impact pharmacokinetics and pharmacodynamics.

Propiedades

IUPAC Name

[4-(2-methoxyethylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBBUKGGKVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 8.36 mL, 20.89 mmol) was added dropwise to a solution of 4-bromo-N-[2-(methoxy)ethyl]benzenesulfonamide (0.5 g, 1.72 mmol) and triisopropylborate (4.8 mL, 20.89 mmol) in THF (15 mL) at −78° C. The mixture was stirred at −78° C. for 3 h and allowed to warm up to ambient temperature, stirred at ambient temperature overnight. The mixture was quenched with water (5 mL) and concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 30% 2M NH3 in MeOH/CH2Cl2 to give 400 mg (89%) of [4-({[2-(methoxy)ethyl]amino}sulfonyl)phenyl]boronic acid as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.06-7.28 (m, 4H), 3.25-3.19 (m, 2H), 3.16-3.06 (m, 3H), 2.88-2.74 (m, 2H); LRMS (ESI), m/z 258 (M−H).
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.